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molecular formula C9H11N3 B068710 4,7-dimethyl-3H-benzimidazol-5-amine CAS No. 170918-30-6

4,7-dimethyl-3H-benzimidazol-5-amine

Cat. No. B068710
M. Wt: 161.2 g/mol
InChI Key: XIFHBXQZZCGMHU-UHFFFAOYSA-N
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Patent
US05541210

Procedure details

To a solution of 4,7-dimethyl-5-nitrobenzimidazole (1.17 g) in methanol (150 mL) is added Pd/C (10%, 0.16 g) and ammonium formate (1.31 g). The mixture is stirred at room temperature overnight, then filtered on Celite, with methanol wash of the solids. The filtrate is rotary evaporated and the residue partitioned between water and ethyl acetate. The organic layer is washed with saturated ammonium chloride, dried over magnesium sulfate, filtered and rotary evaporated to afford 5-amino-4,7-dimethylbenzimidazole as a foamy reddish solid.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.16 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[NH:9][CH:8]=[N:7][C:6]=2[C:5]([CH3:11])=[CH:4][C:3]=1[N+:12]([O-])=O.C([O-])=O.[NH4+]>CO.[Pd]>[NH2:12][C:3]1[CH:4]=[C:5]([CH3:11])[C:6]2[N:7]=[CH:8][NH:9][C:10]=2[C:2]=1[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
CC1=C(C=C(C=2N=CNC21)C)[N+](=O)[O-]
Name
Quantity
1.31 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered on Celite, with methanol
WASH
Type
WASH
Details
wash of the solids
CUSTOM
Type
CUSTOM
Details
The filtrate is rotary evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with saturated ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C2=C(N=CN2)C(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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